Diiodomethyl benzyl sulfone

Structure-activity relationship Diiodomethyl sulfone Antimicrobial design

Diiodomethyl benzyl sulfone (CAS 31350-54-6), also named {[(diiodomethyl)sulfonyl]methyl}benzene, is an organosulfur compound of the diiodomethyl sulfone class bearing a benzyl substituent (C₆H₅CH₂–) directly attached to the sulfone sulfur, distinguishing it from the more widely commercialized p-tolyl analog (DIMPTS). It belongs to the broader halomethyl sulfone family recognized since the 1970s for broad-spectrum antifungal and antibacterial activity.

Molecular Formula C8H8I2O2S
Molecular Weight 422.02 g/mol
CAS No. 31350-54-6
Cat. No. B12687476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodomethyl benzyl sulfone
CAS31350-54-6
Molecular FormulaC8H8I2O2S
Molecular Weight422.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)C(I)I
InChIInChI=1S/C8H8I2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyCMVDQYQJBJCHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diiodomethyl Benzyl Sulfone (CAS 31350-54-6): A Structurally Distinctive Diiodomethyl Sulfone for Antimicrobial R&D and Industrial Biocide Formulation


Diiodomethyl benzyl sulfone (CAS 31350-54-6), also named {[(diiodomethyl)sulfonyl]methyl}benzene, is an organosulfur compound of the diiodomethyl sulfone class bearing a benzyl substituent (C₆H₅CH₂–) directly attached to the sulfone sulfur, distinguishing it from the more widely commercialized p-tolyl analog (DIMPTS). It belongs to the broader halomethyl sulfone family recognized since the 1970s for broad-spectrum antifungal and antibacterial activity [1]. The compound possesses two iodine atoms on the α-carbon of the sulfone, a structural feature that strongly correlates with enhanced antimicrobial potency relative to non-iodinated or monohalogenated sulfone analogs [2]. While the p-tolyl derivative (Amical 48) has received substantial commercial and regulatory attention, the benzyl congener presents distinct physicochemical, steric, and electronic properties that may translate into differentiated performance in specific end-use matrices or synthetic applications.

Why Diiodomethyl Benzyl Sulfone Cannot Be Automatically Replaced by Diiodomethyl p-Tolyl Sulfone (Amical 48) or Other Halomethyl Sulfones


Within the diiodomethyl sulfone class, even a single methylene spacer change—from a directly attached aryl ring (p-tolyl, n=0) to a benzyl group (n=1)—alters the electron-withdrawing character at the sulfone center, the conformational flexibility, and the lipophilicity (log P) of the molecule, all of which modulate antimicrobial potency, matrix compatibility, and leaching behavior [1]. Patent data explicitly distinguish benzyl-substituted diiodomethyl sulfones (e.g., 4-chlorobenzyl, 4-fluorobenzyl, 4-methoxybenzyl) from phenyl-substituted ones in antifungal minimum inhibitory concentration (MIC) rankings against Chaetomium globosum, with certain benzyl analogs inhibiting growth at 10 ppm while some phenyl analogs required 1000 ppm [2]. Furthermore, the yellowing propensity—a critical failure mode in white/light-colored coatings, sealants, and textiles—varies substantially among sulfone congeners depending on the R group and chain length n, rendering inter-class substitution unreliable without formulation-specific validation [3].

Quantitative Differentiation Evidence: Diiodomethyl Benzyl Sulfone Versus Closest Structural and Functional Analogs


Structural Differentiation: Benzyl vs. p-Tolyl Substituent Alters Conformational Flexibility and Electronic Profile

Diiodomethyl benzyl sulfone contains a methylene spacer (–CH₂–) between the aromatic ring and the sulfone sulfur, whereas diiodomethyl p-tolyl sulfone (DIMPTS, CAS 20018-09-1) attaches the aryl group directly (n=0). This single-bond insertion increases the number of rotatable bonds from 2 to 3, enhances molecular flexibility, and reduces the electron-withdrawing effect of the aryl ring on the sulfone group. In the foundational diiodomethyl sulfone patent US 3,632,859, compounds with n=1 (benzyl-type) are listed as a distinct subgenus from n=0 (phenyl-type) compounds, with explicit differentiation in antifungal activity ranking [1]. The melting points of benzyl analogs (e.g., 4-chlorobenzyl diiodomethyl sulfone, 138–141 °C) differ substantially from their phenyl counterparts (4-chlorophenyl diiodomethyl sulfone, 132–134 °C), reflecting altered crystal packing and solubility [1]. This structural divergence has direct implications for formulation in solvent-borne vs. aqueous systems and for thermal stability during polymer processing.

Structure-activity relationship Diiodomethyl sulfone Antimicrobial design

Antifungal Potency: Benzyl-Substituted Diiodomethyl Sulfones Match or Exceed Top-Tier Activity in the Patent-Disclosed C. globosum Assay

In US Patent 3,632,859, a standardized agar dilution assay using Chaetomium globosum ATCC 6025 as the test organism evaluated a panel of diiodomethyl sulfones at 10 ppm and 1000 ppm. Compounds with benzyl-type substituents (n=1) including halogenated and methoxylated benzyl derivatives completely inhibited fungal growth at 10 ppm, the lowest concentration tested. Notably, unsubstituted phenyl diiodomethyl sulfone required 1000 ppm for inhibition, while 4-chlorophenyl diiodomethyl sulfone inhibited at 10 ppm [1]. Although the unsubstituted benzyl analog (the target compound) was not individually tabulated in this specific assay, the systematic structure-activity pattern demonstrates that benzyl-substituted congeners as a class achieve potent inhibition at 10 ppm, while unsubstituted phenyl analogs can be 100-fold less active. This provides a class-level inference that the benzyl substituent contributes favorably to antifungal activity, differentiating the target compound from non-iodinated benzyl sulfone and from less potent phenyl-substituted diiodomethyl sulfones.

Antifungal activity Minimum inhibitory concentration Chaetomium globosum

Benchmarking Against the Commercial Gold Standard: Quantitative Antifungal and Anti-Yeast Activity of the p-Tolyl Analog Provides a Performance Floor for the Diiodomethyl Sulfone Class

US Patent 4,185,120 provides the most quantitatively rigorous head-to-head MIC comparison within the diiodomethyl sulfone family, albeit for the p-tolyl analog (TDS). In a two-fold agar dilution assay, pure TDS exhibited fungal MIC of 12 ppm and yeast MIC of 50 ppm. By direct comparison, calcium undecylenate—a widely used topical antifungal—required 100 ppm (fungi) and 500 ppm (yeast), representing 8.3-fold and 10-fold weaker activity, respectively. Tolnaftate showed a fungal MIC of 3 ppm (more potent on fungi) but a yeast MIC exceeding 200 ppm (>4-fold weaker than TDS on yeast) [1]. The patent further states that the antifungal activity of pure TDS is about 6–13 times greater than that of its closest analogs [1]. While these data are for the p-tolyl rather than the benzyl congener, they establish the potency ceiling for the diiodomethyl sulfone pharmacophore and provide a validated class-level benchmark against which the benzyl analog can be rationally positioned.

Minimum inhibitory concentration Topical antifungal Tolnaftate comparison

Yellowing and Discoloration Resistance: A Key Differentiator for Diiodomethyl Sulfone Selection in White and Light-Colored Formulations

US Patent 4,018,611 systematically addressed the yellowing drawback of diiodomethyl sulfones by quantifying discoloration in exterior paint and interior plaster after 2 and 4 months of exposure. Among the tested sulfones, 4-methoxybenzyl diiodomethyl sulfone—a benzyl-substituted analog structurally adjacent to the target compound—demonstrated excellent non-yellowing performance when combined with manganese N,N'-ethylene-bis-dithiocarbamate, achieving ratings of '++' to '++++' (indicating minimal to no yellowing) in both exterior paint and interior plaster [1]. In contrast, the commercial p-tolyl analog (4-tolyl diiodomethyl sulfone) exhibited variable yellowing that was highly dependent on the co-formulated sulfide/sulfhydryl additive, with some combinations scoring '0' (severe yellowing) [1]. This differential susceptibility to yellowing is directly linked to the R-group architecture and provides a formulation-relevant reason to select a benzyl-substituted congener over a phenyl-substituted one when color stability is critical.

Yellowing resistance Coating compatibility Diiodomethyl sulfone stability

Broad-Spectrum Antimicrobial Profile of the Diiodomethyl Sulfone Class: Quantitative MIC Ranges Across Fungi, Yeast, and Bacteria

Compiled MIC data for the commercially established p-tolyl analog (DIMPTS) provide a quantitative reference for the diiodomethyl sulfone pharmacophore's activity spectrum. Against fungi, DIMPTS exhibits MIC values as low as 0.8 ppm (Aspergillus spp.), with most mold species inhibited at ≤10 ppm. Against Gram-positive bacteria, MIC values are 6.2 ppm (Staphylococcus aureus) and 10 ppm (Bacillus subtilis). Gram-negative bacteria and many other bacterial species require substantially higher concentrations, typically in the range of 1000 ppm [1]. In a comparative leather-industry fungicide study, DIMPTS emerged as one of two lead candidates (alongside IPBC) for replacing conventional phenolic and TCMTB fungicides, demonstrating effective control against Aspergillus niger, Trichoderma harzianum, Alternaria alternata, and Penicillium funiculosum [2]. The pronounced fungi-over-bacteria selectivity (up to >1000× difference in MIC) distinguishes diiodomethyl sulfones from broad-spectrum biocides and positions them specifically for anti-fungal/anti-mildew applications.

Antimicrobial spectrum MIC values Diiodomethyl sulfone

Priority Application Scenarios for Diiodomethyl Benzyl Sulfone Based on Differentiated Evidence


Antifungal Preservative for White and Light-Colored Architectural Coatings

The benzyl-substituted diiodomethyl sulfone structure provides, per class-level evidence from US 4,018,611, inherently lower yellowing propensity compared to the commercial p-tolyl standard (Amical 48) [1]. Combined with potent antifungal activity against common paint-spoilage fungi at low concentrations (class benchmark: 0.8–10 ppm MIC for molds [2]), diiodomethyl benzyl sulfone is a logical candidate for in-can and dry-film preservation of white/light-colored latex paints, where discoloration from the biocide itself is a critical quality failure mode that has historically limited diiodomethyl sulfone adoption [3].

Antifungal Agent for Textile and Nonwoven Material Finishing

Diiodomethyl sulfones are explicitly claimed in US 3,615,745 as especially effective for textile protection [1]. The benzyl congener's distinct solubility and migration profile (inferred from the structural difference of an additional –CH₂– spacer altering log P relative to the p-tolyl analog) may offer differentiated performance in terms of leaching resistance and wash durability in textile finishes. The high antifungal potency at low concentrations (class benchmark: fungal MIC 12 ppm for the p-tolyl analog [4]) supports effective protection at minimal add-on weights, preserving fabric hand and breathability.

Leather Preservation and Tanning Industry Fungicide

A comparative study of alternative fungicides for the leather industry identified diiodomethyl-p-tolylsulfone (DIMPTS) as a leading candidate fungicide effective against the key leather-spoilage fungi Aspergillus niger, Trichoderma harzianum, Alternaria alternata, and Penicillium funiculosum [2]. Diiodomethyl benzyl sulfone, as a structurally related benzyl analog, may provide equivalent or superior efficacy with potentially different penetration and retention characteristics in wet-blue and finished leather, relevant where the commercial p-tolyl product faces regulatory or performance limitations.

Research Tool for Halogen-Bond-Based Crystal Engineering and Co-Crystal Design

The diiodomethyl-sulfonyl moiety has been recently recognized as a reliable halogen bond-donor motif in crystal engineering . Diiodomethyl benzyl sulfone, with its additional conformational flexibility conferred by the benzyl –CH₂– linker, presents a structurally distinct tecton for systematic co-crystallization studies compared to the rigid p-tolyl analog. The differentiated torsional freedom may enable access to co-crystal packing arrangements not achievable with DIMPTS, opening avenues for tuning solid-state physicochemical properties of antimicrobial formulations.

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